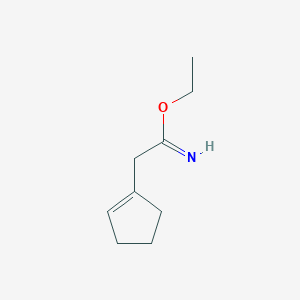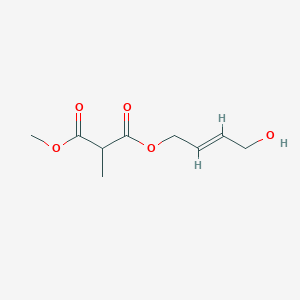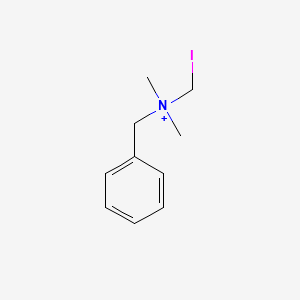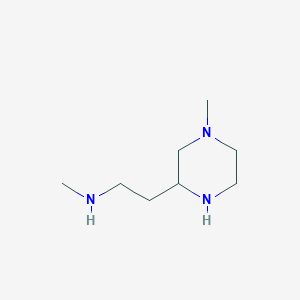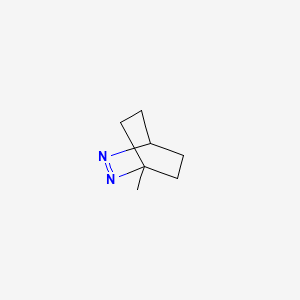
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- is a bicyclic organic compound with the molecular formula C₆H₁₀N₂. It is known for its unique structure, which consists of a bicyclic framework with two nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- typically involves the reaction of 1,4-dimethyl-2,3-diazabicyclo[2.2.2]oct-2-ene with specific reagents under controlled conditions. One common method includes the irradiation of stereospecifically labeled compounds to produce the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms or other positions within the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different nitrogen-containing compounds, while reduction can lead to various bicyclic derivatives .
Scientific Research Applications
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- has several scientific research applications, including:
Biology: The compound’s unique structure makes it useful in studying molecular interactions and dynamics.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Mechanism of Action
The mechanism of action of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- involves its interaction with molecular targets through its bicyclic structure. The compound’s effects are mediated by its ability to participate in various chemical reactions, including fluorescence and energy transfer processes. The molecular pathways involved include exciton splitting and interactions with specific electronic states .
Comparison with Similar Compounds
Similar Compounds
2,3-Diazabicyclo(2.2.2)oct-2-ene: The parent compound without the methyl group.
1,4-Dimethyl-2,3-diazabicyclo(2.2.2)oct-2-ene: A similar compound with two methyl groups.
2,3-Diazabicyclo(2.2.2)oct-2-ene, 2-oxide: An oxidized derivative with different properties
Uniqueness
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorophore and participate in various chemical reactions makes it valuable in scientific research and industrial applications .
Properties
CAS No. |
66343-91-7 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-methyl-2,3-diazabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C7H12N2/c1-7-4-2-6(3-5-7)8-9-7/h6H,2-5H2,1H3 |
InChI Key |
LXFPVYRCXCVOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


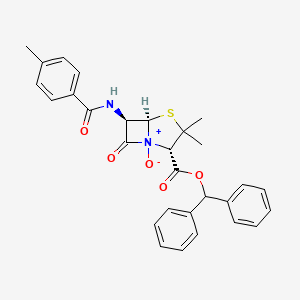
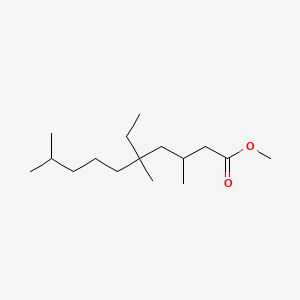
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
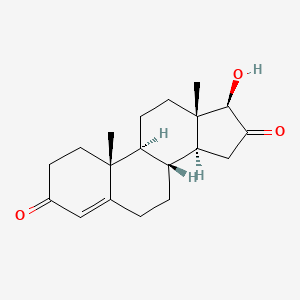
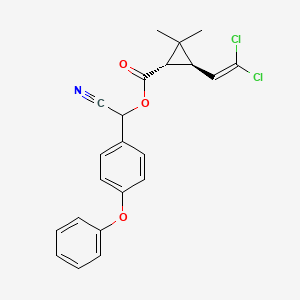
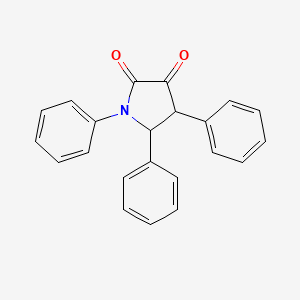
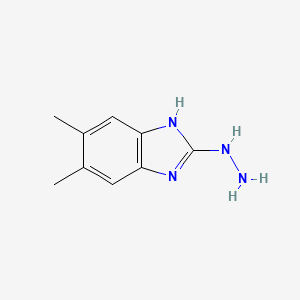
![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)
